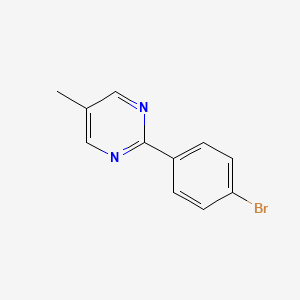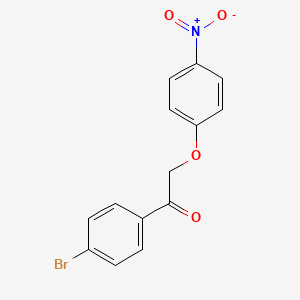
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine (PTDA) is a synthetic compound used in various scientific research applications. It is a member of the thiadiazole family, which are heterocyclic compounds that are composed of five carbon atoms and two nitrogen atoms. PTDA is an important chemical building block used in the synthesis of a variety of compounds. It is also used as an intermediate in the synthesis of other heterocyclic compounds. PTDA has a wide range of applications in scientific research, including its use as a catalyst, a reagent, and a substrate in various biochemical and physiological experiments.
科学的研究の応用
Anticancer Activity
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine and its derivatives have shown significant potential in anticancer research. Studies have identified compounds exhibiting cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. For instance, a study by Abdo and Kamel (2015) revealed that certain derivatives of thiadiazole exhibited potent cytotoxic activity against gastric cancer cells, surpassing the efficacy of some standard drugs in specific instances (Abdo & Kamel, 2015). Similarly, other research has focused on synthesizing and evaluating the anticancer activity of various derivatives, highlighting the compound's versatility and potential in cancer treatment (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Structural and Spectral Studies
The structural and spectral properties of this compound derivatives have been extensively studied. These investigations provide insights into the conformational behavior and electronic structure of the compound. Research by Strzemecka (2007) delved into the tautomeric structures and resonance of such compounds, offering valuable information for further chemical and pharmaceutical applications (Strzemecka, 2007).
Catalytic and Conductivity Properties
The compound has also been used in the synthesis of metal complexes, which exhibit interesting catalytic and conductivity properties. Şerbetçi (2013) synthesized ruthenium(II) complexes containing 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine and evaluated their use in transfer hydrogenation processes, demonstrating the compound's potential in catalysis (Şerbetçi, 2013).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated, indicating their potential in developing new antimicrobial agents. A study by Bayrak et al. (2009) synthesized various derivatives and tested them for antimicrobial activity, finding that many compounds showed good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
生化学分析
Biochemical Properties
5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, thereby affecting their activity. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, this compound can bind to nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, leading to alterations in cellular responses. The compound can modulate gene expression, resulting in changes in protein synthesis and cellular metabolism. Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s interaction with nucleic acids can result in changes in gene expression, thereby affecting cellular processes. Additionally, this compound can modulate signaling pathways, influencing cellular responses to external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of cellular signaling pathways and gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect cellular processes. Understanding the metabolic pathways of this compound is crucial for determining its therapeutic potential and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions are critical for the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action .
特性
IUPAC Name |
5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-9-6(11-5)10-3-1-2-4-10/h1-4H2,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJRWBCNZFSMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363526 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71125-45-6 |
Source


|
| Record name | 5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














